molecular formula C19H20N4O2S B2665330 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4,6-dimethylpyrimidine-2-carboxamide CAS No. 2415630-57-6

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4,6-dimethylpyrimidine-2-carboxamide

Cat. No.: B2665330
CAS No.: 2415630-57-6
M. Wt: 368.46
InChI Key: ZHXSVLMCRCQCOU-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4,6-dimethylpyrimidine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a thiazole ring, and a dimethylpyrimidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4,6-dimethylpyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the pyrimidine carboxamide moiety through condensation reactions with suitable amines and carboxylic acid derivatives.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4,6-dimethylpyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazoles.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinones, while reduction of the thiazole ring can produce dihydrothiazoles.

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4,6-dimethylpyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4,6-dimethylpyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the thiazole and pyrimidine moieties.

    Dichloroaniline: Contains an aniline ring with chlorine substituents, differing significantly in structure and properties.

Uniqueness

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4,6-dimethylpyrimidine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4,6-dimethylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-10-13(2)22-17(21-12)18(24)20-9-8-15-11-26-19(23-15)14-4-6-16(25-3)7-5-14/h4-7,10-11H,8-9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXSVLMCRCQCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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